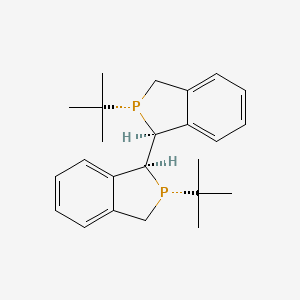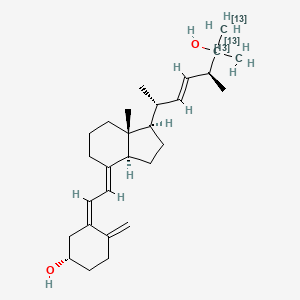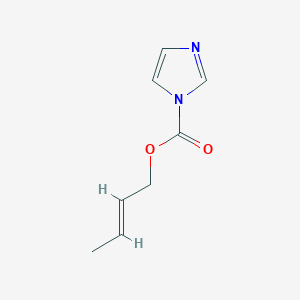
(1S,1'S,2R,2'R)-Duanphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,1’S,2R,2’R)-Duanphos is a chiral diphosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable compound in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2R,2’R)-Duanphos typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral backbone, which is derived from readily available starting materials such as cycloocta-1,5-diene.
Formation of the Chiral Backbone: The chiral backbone is formed through a series of reactions, including hydrogenation and cyclization, to introduce the necessary stereocenters.
Introduction of Phosphine Groups: The phosphine groups are introduced through nucleophilic substitution reactions, where the chiral backbone reacts with phosphine reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain (1S,1’S,2R,2’R)-Duanphos in high purity.
Industrial Production Methods
Industrial production of (1S,1’S,2R,2’R)-Duanphos follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and distillation, are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,1’S,2R,2’R)-Duanphos undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Applications De Recherche Scientifique
(1S,1’S,2R,2’R)-Duanphos has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral compounds with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: (1S,1’S,2R,2’R)-Duanphos is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,1’S,2R,2’R)-Duanphos involves its ability to coordinate with metal centers, forming stable complexes that facilitate various chemical reactions. The chiral environment created by the ligand induces enantioselectivity in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include coordination with transition metals such as rhodium, palladium, and platinum.
Comparaison Avec Des Composés Similaires
Similar Compounds
BINAP: A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
DIPAMP: Another chiral diphosphine ligand known for its high enantioselectivity.
SEGPHOS: A chiral diphosphine ligand with a different backbone structure but similar catalytic properties.
Uniqueness of (1S,1’S,2R,2’R)-Duanphos
(1S,1’S,2R,2’R)-Duanphos is unique due to its specific chiral backbone and the high enantioselectivity it imparts in catalytic reactions. Its ability to form stable complexes with various metal centers and its versatility in different types of chemical reactions make it a valuable compound in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C24H32P2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(1S,2R)-2-tert-butyl-1-[(1S,2R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m0/s1 |
Clé InChI |
HCBRTCFUVLYSKU-CNXCYTMISA-N |
SMILES isomérique |
CC(C)(C)[P@@]1CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4C[P@]3C(C)(C)C |
SMILES canonique |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)


